

3-Hydroxyphenylboronic acid pinacol ester molecular weight and formula

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Compound of Interest

Compound Name:	3-Hydroxyphenylboronic acid pinacol ester
Cat. No.:	B1333623

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In-Depth Technical Guide: 3-Hydroxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Hydroxyphenylboronic acid pinacol ester**, a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

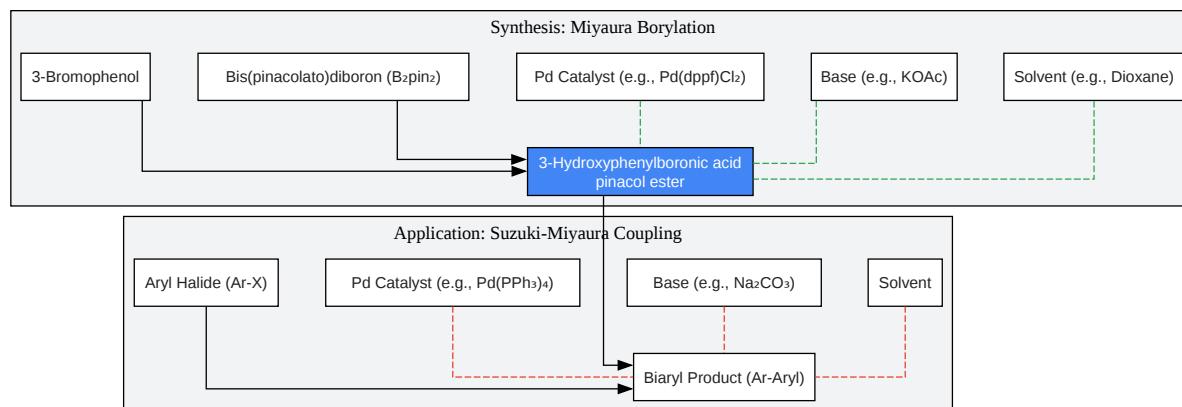
Core Molecular Data

3-Hydroxyphenylboronic acid pinacol ester, also known as 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a key reagent in cross-coupling reactions. Its fundamental properties are summarized below.

Property	Value	Citations
Molecular Formula	$C_{12}H_{17}BO_3$	[1]
Molecular Weight	220.07 g/mol	[1]
CAS Number	214360-76-6	[1]
Appearance	White to off-white solid	
Melting Point	94-98 °C	[1]

Synthesis Pathway and Application Workflow

The synthesis of **3-Hydroxyphenylboronic acid pinacol ester** is commonly achieved via a Miyaura borylation reaction. Subsequently, the product is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The logical workflow is depicted below.



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Synthesis and Application Workflow.

Experimental Protocols

Detailed methodologies for the synthesis of arylboronic esters via Miyaura borylation and their subsequent use in Suzuki-Miyaura coupling are presented below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 3-Hydroxyphenylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide.[\[2\]](#)

Materials:

- 3-Bromophenol (1.0 mmol, 1.0 equiv)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 mmol, 1.1 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$) (0.03 mmol, 3 mol%)
- Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
- Anhydrous, degassed 1,4-Dioxane (5 mL)
- Schlenk flask or sealed tube
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask or sealed tube under an inert atmosphere, add 3-bromophenol, bis(pinacolato)diboron, $Pd(dppf)Cl_2$, and potassium acetate.[\[2\]](#)
- Add the anhydrous, degassed 1,4-dioxane via syringe.[\[2\]](#)

- Seal the vessel and stir the reaction mixture at 80 °C.[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by flash column chromatography on silica gel to yield the desired **3-Hydroxyphenylboronic acid pinacol ester**.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Hydroxyphenylboronic Acid Pinacol Ester with an Aryl Halide

This protocol outlines a general one-pot, two-step procedure for a borylation followed by a Suzuki-Miyaura coupling.[3]

Materials:

- Aryl Halide (starting material for borylation, e.g., 1-bromo-4-nitrobenzene) (1.0 equiv)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 equiv)
- **3-Hydroxyphenylboronic acid pinacol ester** (formed in situ or added)
- Second Aryl Halide (coupling partner, e.g., 3-bromopyridine) (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (5 mol%)
- Potassium acetate ($KOAc$) (for borylation step) (3.0 equiv)
- Sodium carbonate (Na_2CO_3) (for coupling step) (3.0 equiv)

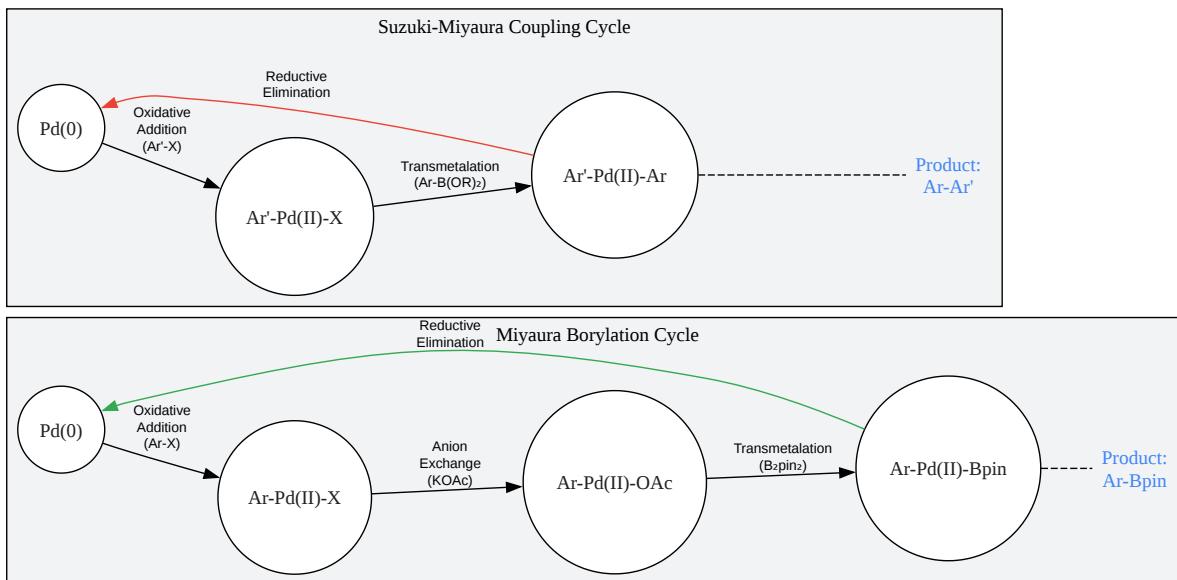
- Solvent (e.g., 1,4-Dioxane/Water mixture)
- Microwave reactor vial

Procedure:

- Borylation Step: In a microwave vial, combine the first aryl halide, bis(pinacolato)diboron, $\text{Pd}(\text{PPh}_3)_4$, and potassium acetate in the solvent.
- Heat the mixture in a microwave reactor (e.g., at 120 °C for 45 minutes).[3]
- Coupling Step: Cool the vial, then add the **3-Hydroxyphenylboronic acid pinacol ester** (if not formed *in situ*), the second aryl halide, and sodium carbonate.[3]
- Re-seal the vial and heat again in the microwave reactor (e.g., at 120 °C for 30 minutes).[3]
- After cooling, work up the reaction mixture by diluting with an organic solvent and washing with water.
- Dry, filter, and concentrate the organic layer.
- Purify the resulting biaryl product by column chromatography.

Reaction Mechanism Overview

The Miyaura borylation and Suzuki-Miyaura coupling reactions proceed through a catalytic cycle involving a palladium catalyst.



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Catalytic Cycles of Borylation and Coupling.

In the Miyaura borylation, a Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X).^[4] Anion exchange with a base like potassium acetate facilitates transmetalation with bis(pinacolato)diboron.^[5] Reductive elimination then yields the arylboronic acid pinacol ester (Ar-Bpin) and regenerates the Pd(0) catalyst.^[4]

In the subsequent Suzuki-Miyaura coupling, the Pd(0) catalyst again undergoes oxidative addition with a second aryl halide (Ar'-X).^[6] The arylboronic acid pinacol ester then partakes in

transmetalation, followed by reductive elimination to form the new biaryl product (Ar-Ar') and regenerate the Pd(0) species.[6]

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